molecular formula C9H15NO2 B13185903 3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol

3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol

Cat. No.: B13185903
M. Wt: 169.22 g/mol
InChI Key: BAOUCGZVAROPSW-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound features a furan ring, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol typically involves the reaction of 5-methylfurfural with a suitable amine and reducing agent. One common method includes the reductive amination of 5-methylfurfural with 2-methylpropan-1-amine in the presence of a reducing agent like sodium borohydride . The reaction is usually carried out in a solvent such as ethanol or methanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents can also be tailored to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Acyl chlorides, anhydrides, or other electrophiles.

Major Products Formed

    Oxidation: Formation of 3-amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-one.

    Reduction: Formation of 3-amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-amine.

    Substitution: Formation of various amides or other substituted derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol is unique due to its specific substitution pattern on the furan ring and the presence of both amino and hydroxyl functional groups. This combination of features makes it a versatile compound with a wide range of applications in various fields.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

3-amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol

InChI

InChI=1S/C9H15NO2/c1-6(5-10)9(11)8-4-3-7(2)12-8/h3-4,6,9,11H,5,10H2,1-2H3

InChI Key

BAOUCGZVAROPSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C(C)CN)O

Origin of Product

United States

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